molecular formula C10H13N5O2 B2876912 1-Ethyl-3-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole CAS No. 1004644-27-2

1-Ethyl-3-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole

Cat. No.: B2876912
CAS No.: 1004644-27-2
M. Wt: 235.247
InChI Key: PEDRFEUKJQXHKP-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole is a chemical compound offered for research and development purposes. This compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . Pyrazole derivatives are frequently investigated as key structural motifs in the synthesis of novel bioactive molecules and have been reported to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antitumor properties . The specific structural features of this compound—including the nitro group and the methyl-pyrazole linkage—make it a valuable intermediate for further chemical modification and exploration in drug discovery programs . Researchers can utilize this building block to develop new compounds for high-throughput screening and to study structure-activity relationships (SAR). This product is strictly for research use in laboratory settings. It is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-ethyl-3-methyl-4-[(4-nitropyrazol-1-yl)methyl]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-3-13-5-9(8(2)12-13)6-14-7-10(4-11-14)15(16)17/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDRFEUKJQXHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with β-keto esters or β-diketones to form the pyrazole ring. Subsequent steps may include nitration to introduce the nitro group and further functionalization to add the ethyl and methyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine, resulting in different chemical properties.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) or tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amines, such as 1-ethyl-3-methyl-4-((4-amino-1H-pyrazol-1-yl)methyl)-1H-pyrazole.

  • Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethyl-3-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of anti-inflammatory or anticancer agents.

  • Industry: The compound's unique properties make it useful in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Ethyl-3-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The nitro group, in particular, can play a crucial role in the compound's reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Variations

4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole (CAS: 1172763-48-2)
  • Structure : Features a nitro-pyrazole linked via an ethyl chain to a trifluoromethyl-substituted pyrazole.
  • Key Differences : The trifluoromethyl group introduces strong electron-withdrawing and hydrophobic effects, contrasting with the ethyl/methyl substituents in the target compound. The ethyl linker may increase conformational flexibility compared to the rigid methylene bridge in the target .
  • Molecular Weight : 275.19 g/mol (C9H8F3N5O2) vs. ~312 g/mol (estimated for the target compound).
4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic Acid (EN300-230356)
  • Structure : A benzoic acid derivative with a nitro-pyrazole methyl group and methoxy substituent.
  • Key Differences : The carboxylic acid group enhances polarity and solubility in aqueous media, unlike the purely hydrophobic ethyl/methyl groups in the target compound. The methoxy group may participate in hydrogen bonding, influencing crystal packing .
Methyl 1-ethyl-3-methyl-4-{[(2-nitrophenyl)sulfonyl]amino}-1H-pyrazole-5-carboxylate (CAS: 1379534-38-9)
  • Structure : Contains a sulfonamide linker and ester group.
  • The nitro group on the phenyl ring vs. the pyrazole ring alters electronic effects .

Physicochemical Properties

Property Target Compound* 4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole Methyl 1-ethyl-3-methyl-4-sulfonamide
Molecular Weight ~312 g/mol 275.19 g/mol 368.37 g/mol
Polar Groups Nitro Nitro, trifluoromethyl Sulfonamide, nitro, ester
Solubility Low (hydrophobic substituents) Moderate (CF3 enhances polarity) Moderate (polar sulfonamide/ester)
Stability Stable (nitro group resistant to hydrolysis) Stable under acidic conditions Ester may hydrolyze under basic conditions

*Estimated based on structural analogs.

Crystallographic and Computational Studies

  • Structural Analysis : Pyrazole derivatives are commonly refined using SHELXL . For example, (E)-1-(2,4-dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one exhibits planar geometry stabilized by hydrogen bonds . The target compound’s nitro group may engage in π-π stacking or dipole interactions.
  • Electronic Effects : The nitro group’s electron-withdrawing nature could polarize the pyrazole ring, influencing reactivity in electrophilic substitution or reduction reactions .

Biological Activity

1-Ethyl-3-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole is a complex organic compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, including the presence of both ethyl and methyl groups along with a nitro-substituted pyrazole moiety, contribute to its reactivity and potential therapeutic applications.

Structure and Properties

The compound's structure can be represented as follows:

C8H10N4O2\text{C}_8\text{H}_{10}\text{N}_4\text{O}_2

This molecular formula indicates that the compound contains eight carbon atoms, ten hydrogen atoms, four nitrogen atoms, and two oxygen atoms. The presence of the nitro group (–NO2) on the pyrazole ring significantly influences its chemical properties and biological activities.

Biological Activities

Research has identified several biological activities associated with this compound and related pyrazole compounds:

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1H-pyrazole structure exhibit significant anticancer properties. For instance, they have been shown to inhibit the growth of various cancer cell types, including:

  • Lung cancer
  • Brain cancer
  • Colorectal cancer
  • Renal cancer
  • Prostate cancer
  • Pancreatic cancer
  • Blood cancer

In particular, antiproliferation activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) has been reported, indicating the potential for developing new anticancer agents based on this scaffold .

Anti-inflammatory Activity

Compounds derived from pyrazoles have also exhibited anti-inflammatory properties. For example, certain derivatives have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at specific concentrations when compared to standard drugs like dexamethasone . This suggests that this compound could be explored further for its anti-inflammatory potential.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented against various bacterial strains. Studies reveal that certain compounds within this class demonstrate good activity against:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

These findings highlight the versatility of pyrazole derivatives in combating infectious diseases .

The biological activity of this compound is likely mediated through its interactions with specific biological targets such as enzymes or receptors. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its pharmacological properties.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving cyclization reactions. The unique dual-substituted pyrazole structure enhances its stability and biological efficacy compared to simpler derivatives.

Research Findings Summary Table

Biological ActivityExample FindingsReference
AnticancerInhibition of lung, brain, colorectal cancers
Anti-inflammatoryUp to 85% inhibition of TNF-α and IL-6
AntimicrobialEffective against E. coli and S. aureus

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